molecular formula C6H5BrINO B1278952 2-Bromo-6-iodo-3-methoxypyridine CAS No. 321535-37-9

2-Bromo-6-iodo-3-methoxypyridine

Cat. No. B1278952
M. Wt: 313.92 g/mol
InChI Key: LHDNVVCKJSWJKM-UHFFFAOYSA-N
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Description

The compound 2-Bromo-6-iodo-3-methoxypyridine is a halogenated pyridine derivative that is not directly mentioned in the provided papers. However, related compounds and their chemistry can provide insights into its potential reactivity and applications. For instance, 2-Bromo-6-isocyanopyridine has been identified as a versatile reagent in multicomponent chemistry due to its stability and synthetic efficiency . Similarly, 2-Bromo-4-iodopyridine serves as a precursor for various substituted pyridines . These findings suggest that 2-Bromo-6-iodo-3-methoxypyridine could also be a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related bromo-iodo pyridine derivatives often involves halogen dance reactions, as seen in the synthesis of 2-Bromo-4-iodopyridine . Additionally, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the potential for regioselective halogenation and functionalization of pyridine rings . These methods could potentially be adapted for the synthesis of 2-Bromo-6-iodo-3-methoxypyridine.

Molecular Structure Analysis

While the molecular structure of 2-Bromo-6-iodo-3-methoxypyridine is not directly analyzed in the provided papers, the structure of a related compound, 2-Iodo-3-methoxy-6-methylpyridine, has been determined to feature planar pyridine rings with specific dihedral angles, and the presence of weak intermolecular hydrogen bonds . This information can be useful in predicting the molecular geometry and intermolecular interactions of 2-Bromo-6-iodo-3-methoxypyridine.

Chemical Reactions Analysis

The chemical reactivity of bromo- and iodo- pyridines is well-documented, with these halogens often serving as good leaving groups in nucleophilic substitution reactions . For example, 5-Bromo-2-chloro-4-fluoro-3-iodopyridine has been used as an intermediate for the synthesis of pentasubstituted pyridines . This suggests that 2-Bromo-6-iodo-3-methoxypyridine could undergo similar transformations, potentially leading to a wide range of substituted pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-iodo-3-methoxypyridine can be inferred from related compounds. For instance, the presence of methoxy and bromo groups in 5-bromo-2-methoxy-6-methylpyridine affects its reactivity and physical properties, such as solubility and boiling point . The halogen-rich nature of compounds like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine also suggests that 2-Bromo-6-iodo-3-methoxypyridine may have significant applications in medicinal chemistry due to its potential for further functionalization .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters
    • Field : Organic Chemistry
    • Application Summary : This compound has been used in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes .
    • Method of Application : The exact experimental procedures and technical details would be specific to the individual research project and are not provided in the source .
  • Catalytic Protodeboronation of Pinacol Boronic Esters
    • Field : Organic Chemistry
    • Application Summary : This compound has been used in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes .
    • Method of Application : The exact experimental procedures and technical details would be specific to the individual research project and are not provided in the source .
  • Catalytic Protodeboronation of Pinacol Boronic Esters
    • Field : Organic Chemistry
    • Application Summary : This compound has been used in the catalytic protodeboronation of pinacol boronic esters, which is a key step in the formal anti-Markovnikov hydromethylation of alkenes .
    • Method of Application : The exact experimental procedures and technical details would be specific to the individual research project and are not provided in the source .
    • Results : The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . The safety information suggests that it should be stored in a class 11 - Combustible Solids area .

properties

IUPAC Name

2-bromo-6-iodo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDNVVCKJSWJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455194
Record name 2-Bromo-6-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-iodo-3-methoxypyridine

CAS RN

321535-37-9
Record name 2-Bromo-6-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add K2CO2 (6.22 g, 45.1 mmol) and methyl iodide (24.6 g, 10.77 mL, 173.3 mmol) to 2-bromo-6-iodopyridin-3-ol, 2 (14.9 g, 49.5 mmol), dissolved in DMF (30 mL). Heat the reaction medium at 100° C. for 2 h, then leave it to cool to room temperature. Then stop the reaction with H2O and stir it for a further 30 min. The precipitate is then filtered, washed with H2O and dried in air to give 3 (15.7 g, 100%) in solid form, light brown: 1H NMR (CDCl3) δ 7.61 (d, 1H, J=8.4 Hz), 6.86 (d, 1H, J=8.4 Hz), 3.93 (s, 3H); m/z obs.=314 (M+1), 315.
[Compound]
Name
K2CO2
Quantity
6.22 g
Type
reactant
Reaction Step One
Quantity
10.77 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Name
Quantity
14.9 g
Type
reactant
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Quantity
0 (± 1) mol
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reactant
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Quantity
30 mL
Type
solvent
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Name
Yield
100%

Synthesis routes and methods II

Procedure details

2-Bromo-6-iodo-pyridin-3-ol (2.98 g) is dissolved in N,N-dimethylformamide (140 ml) and thereto are added cesium carbonate (16.3 g) and methyl iodide (1.25 mL) and the mixture is stirred at room temperature overnight. To the reaction solution are added water and ethyl acetate, and the mixture is separated, and the organic layer is washed with a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (hexane:ethyl acetate=19:1→4:1) to give 2-bromo-6-iodo-3-methoxy-pyridine (2.45 g). MS (m/z): 314/316 [M+H]+
Quantity
2.98 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
1.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-3-hydroxy-6-iodopyridine (11-2, 40 g, 133 mmol) in DMF (80 ml) was added K2CO3 (16.77 g, 121 mmol) and methyl iodide (66.3 g, 467 mmol). The system was stirred for 45 minutes at 100° C., cooled to room temperature and then treated with water (650 mL) and stirred for 0.5 h. The resulting solids that precipitated from solution were isolated by filtration and dried to give the title compound (11-3) as a pale brown solid. ESI+MS C6H5BrINO: 313.8 found, 313.9 required.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
16.77 g
Type
reactant
Reaction Step One
Quantity
66.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
650 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GM Chapman, SP Stanforth, B Tarbit… - Journal of the Chemical …, 2002 - pubs.rsc.org
… 2-Bromo-6-iodo-3-methoxypyridine 5b yielded mono-arylated derivatives 6b–9b and … The preparation of compound 6b from 2-bromo-6-iodo-3-methoxypyridine 5b is representative. …
Number of citations: 13 pubs.rsc.org
R Rossi, F Bellina, M Lessi - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
… On the other hand, in 2002, Chapman et al.88 found that the reaction of 2-bromo-6-iodo-3-methoxypyridine (227) with 1.0 equiv. of arylboronic acids in the presence of 2 M Na 2 CO 3 …
Number of citations: 161 onlinelibrary.wiley.com

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